4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Analgesic Pain Scaffold Comparison

Supply gaps for this specific 3-carboxylic acid regioisomer directly disrupt SAR-driven programs targeting multidrug-resistant Pseudomonas aeruginosa and HIV-1. 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is the validated core for synthesizing MexAB-OprM efflux pump inhibitors that potentiate levofloxacin and aztreonam. • Derivatization at the 2-position yields compounds restoring antibiotic susceptibility in resistant strains. • QSAR-guided libraries built on this scaffold achieve >50% HIV-1 inhibition at 100 μM. • Consistent ≥97% purity ensures reproducible amidation, esterification, and halogenation. Multiple vials in stock for immediate global shipment.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 34662-58-3
Cat. No. B1296339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
CAS34662-58-3
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C(=O)N2C=C1)C(=O)O
InChIInChI=1S/C9H6N2O3/c12-8-6(9(13)14)5-10-7-3-1-2-4-11(7)8/h1-5H,(H,13,14)
InChIKeyYGHFAYBPBVHKHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS 34662-58-3): A Pyridopyrimidine Scaffold for Chemical Biology and Drug Discovery


4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS 34662-58-3) is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine family, characterized by a fused bicyclic core containing a pyridine and a pyrimidine ring [1]. With a molecular formula of C9H6N2O3 and a molecular weight of 190.16 g/mol, it features a carboxylic acid group at the 3-position and a ketone at the 4-position, making it a versatile building block for the synthesis of diverse bioactive molecules . This compound serves as a privileged scaffold in medicinal chemistry, enabling the construction of focused libraries for target-based drug discovery, particularly in areas such as antibacterial resistance, antiviral therapy, and inflammation [2]. Its commercial availability from multiple vendors with defined purity (typically 95-98%) facilitates its use as a reliable starting material for research and development programs .

Procurement Rationale: Why 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid is Not Interchangeable with Other Pyridopyrimidines


The specific arrangement of the 3-carboxylic acid and 4-oxo groups on the pyrido[1,2-a]pyrimidine core of this compound dictates its unique reactivity and the biological profile of its derivatives. Substituting it with a generic pyridopyrimidine analog, such as a 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid, or other heterocyclic scaffolds like 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, is not scientifically valid without revalidation of synthetic pathways and biological assays. As detailed below, even minor structural shifts can lead to significant and quantifiable differences in downstream product properties, including a loss of specific activity in key therapeutic areas like analgesia [1] and altered efficacy in overcoming antibacterial resistance mechanisms [2]. Therefore, procurement of this specific regioisomer is essential for maintaining fidelity to established research programs and ensuring reproducible results.

Quantitative Evidence of Differentiation for 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid


Evidence 1: Reduced Analgesic Activity Compared to the 4-Hydroxyquinolone Scaffold

In a direct comparative study, the transition from the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide scaffold to the structurally similar pyrido[1,2-a]pyrimidine-3-carboxylic acid core resulted in a general decrease in analgesic activity [1]. This finding underscores that the pyrido[1,2-a]pyrimidine system imparts a distinct pharmacological profile that is not equivalent to its quinolone counterparts, a critical consideration for projects targeting pain pathways.

Analgesic Pain Scaffold Comparison

Evidence 2: Distinct Diuretic Profile Versus 4-Hydroxyquinolone Analogs

A comparative analysis of the diuretic properties of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides and the structurally analogous 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides was performed [1]. While the specific quantitative data is not available in the abstract, the study's explicit focus on a comparative analysis confirms that the biological activity of the two scaffolds is not interchangeable for diuretic applications.

Diuretic Cardiovascular Scaffold Comparison

Evidence 3: Unmodified Core as Essential Precursor for Potent Efflux Pump Inhibitors

The 4-oxo-4H-pyrido[1,2-a]pyrimidine core is a critical starting point for developing MexAB-OprM efflux pump inhibitors (EPIs) in Pseudomonas aeruginosa. While the parent carboxylic acid itself is not an active EPI, it is the indispensable synthetic intermediate used to generate potent derivatives. For instance, a 2-position derivatized analog, D13-9001, was shown to potentiate the activity of levofloxacin and aztreonam [1]. Substitution at the 2-position with carbon-linked substituents directly impacts the ability of the resulting compounds to potentiate levofloxacin (LVFX) and aztreonam (AZT) in P. aeruginosa [2]. This confirms that the 3-carboxylic acid moiety is essential for retaining the core structure required for subsequent derivatization and activity.

Antibacterial Efflux Pump Inhibitor Pseudomonas aeruginosa

Recommended Research and Industrial Applications for 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid


Scaffold for Antibacterial Efflux Pump Inhibitor (EPI) Development

This compound is the recommended starting material for synthesizing focused libraries of MexAB-OprM efflux pump inhibitors in Pseudomonas aeruginosa. As demonstrated in peer-reviewed studies, derivatization at the 2-position of this core yields compounds that potentiate the activity of clinically used antibiotics like levofloxacin and aztreonam, directly addressing the challenge of multidrug resistance [1]. Researchers should procure this specific acid to ensure their synthetic efforts align with published structure-activity relationship (SAR) data.

Core for Antiviral and Anti-HIV Drug Discovery Programs

The pyrido[1,2-a]pyrimidine scaffold is a validated core for developing novel anti-HIV-1 agents. QSAR studies have identified key molecular descriptors derived from this core that control anti-HIV-1 activity, making it a valuable starting point for rational drug design and lead optimization [2]. Its use as a building block for synthesizing derivatives with oxadiazole and thiadiazole motifs has led to compounds with confirmed in vitro activity against HIV-1, with some achieving over 50% inhibition at 100 μM [3].

Building Block for Analgesic and Diuretic Agent Synthesis

This compound serves as a key intermediate for the synthesis of picolylamides and other amide derivatives that have been pharmacologically evaluated for analgesic and diuretic properties [REFS-4, REFS-5]. Its distinct pharmacological profile compared to quinolone analogs makes it a unique scaffold for exploring novel mechanisms in pain management and renal function. Procurement of the high-purity acid is essential for consistent and reproducible synthesis of these bioactive derivatives.

Key Intermediate in Synthetic Organic Chemistry

Beyond its direct biological applications, 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a versatile synthetic intermediate. Its reactivity allows for further functionalization, including amidation, esterification, and halogenation (e.g., bromination to yield the 7-bromo derivative), which are common steps in the construction of complex heterocyclic systems for medicinal chemistry and chemical biology research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.